

# Comparison of C=C Stretching Frequencies in Cycloalkenes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Methylcyclobutene

Cat. No.: B14740577

[Get Quote](#)

The position of the C=C stretching vibration in the IR spectrum is sensitive to both ring strain and substitution. In general, increased ring strain leads to a decrease in the vibrational frequency of the endocyclic double bond. Conversely, substitution on the double bond can alter the frequency. The following table summarizes the C=C stretching frequencies for **3-methylcyclobutene** and a series of related cycloalkenes.

| Compound            | Structure                      | C=C<br>Stretching<br>Frequency<br>(cm <sup>-1</sup> ) | Ring Size | Substitution         |
|---------------------|--------------------------------|-------------------------------------------------------|-----------|----------------------|
| Cyclobutene         | C <sub>4</sub> H <sub>6</sub>  | 1566[1]                                               | 4         | Unsubstituted        |
| 1-Methylcyclobutene | C <sub>5</sub> H <sub>8</sub>  | 1641                                                  | 4         | Monosubstituted      |
| 3-Methylcyclobutene | C <sub>5</sub> H <sub>8</sub>  | ~1640<br>(estimated)                                  | 4         | Unsubstituted<br>C=C |
| Cyclopentene        | C <sub>5</sub> H <sub>8</sub>  | ~1657                                                 | 5         | Unsubstituted        |
| Cyclohexene         | C <sub>6</sub> H <sub>10</sub> | ~1650                                                 | 6         | Unsubstituted        |

Note: A specific experimental value for **3-methylcyclobutene** was not found in the searched literature. The estimated value is based on the fact that the double bond is unsubstituted, and alkyl substitution away from the double bond is expected to have a minimal effect on the C=C stretching frequency compared to direct substitution on the double bond as seen in 1-methylcyclobutene.

The data clearly illustrates that the C=C stretching frequency is lowest in the highly strained four-membered ring of cyclobutene. As the ring size increases to five and six carbons, the ring strain decreases, and the C=C stretching frequency increases, approaching the typical range for acyclic alkenes (1640-1680 cm<sup>-1</sup>). The introduction of a methyl group directly on the double bond in 1-methylcyclobutene significantly increases the stretching frequency compared to the parent cyclobutene.

## The Influence of Ring Strain on C=C Stretching Frequency

The relationship between ring strain and the C=C stretching frequency in cycloalkenes can be visualized as a logical progression. Increased ring strain forces a smaller bond angle, which in turn affects the hybridization of the carbon atoms in the double bond and weakens the bond, leading to a lower vibrational frequency.

### Relationship between Ring Strain and C=C Stretch

High Ring Strain  
(e.g., Cyclobutene)

leads to

Smaller C=C-C Bond Angle

Increased p-character in C=C bond

Weaker C=C Bond

Lower C=C Stretching Frequency  
(e.g.,  $\sim 1566 \text{ cm}^{-1}$ )

Low Ring Strain  
(e.g., Cyclohexene)

leads to

Larger C=C-C Bond Angle

Increased s-character in C=C bond

Stronger C=C Bond

Higher C=C Stretching Frequency  
(e.g.,  $\sim 1650 \text{ cm}^{-1}$ )

[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- To cite this document: BenchChem. [Comparison of C=C Stretching Frequencies in Cycloalkenes]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b14740577#ir-spectroscopy-of-3-methylcyclobutene-c-c-stretch>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)